molecular formula C14H16N2OS B5329629 N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide

N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide

Cat. No.: B5329629
M. Wt: 260.36 g/mol
InChI Key: IHHNVTAOQOWDDY-UHFFFAOYSA-N
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Description

N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with pyridine-based compounds. One common method includes the reaction of 5-methylthiophene-3-carboxylic acid with N-ethyl-N-(pyridin-4-ylmethyl)amine under specific conditions to form the desired carboxamide . The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-5-methylthiophene-3-carboxamide
  • N-(pyridin-4-ylmethyl)thiophene-3-carboxamide
  • 5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide

Uniqueness

N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide stands out due to its unique combination of the thiophene ring with both ethyl and pyridinylmethyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-3-16(9-12-4-6-15-7-5-12)14(17)13-8-11(2)18-10-13/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHNVTAOQOWDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=CSC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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